2-Amino-2-methyl-1-propanol

Catalog No.
S1482086
CAS No.
124-68-5
M.F
C4H11NO
(CH3)2C(NH2)CH2OH
C4H11NO
M. Wt
89.14 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2-Amino-2-methyl-1-propanol

CAS Number

124-68-5

Product Name

2-Amino-2-methyl-1-propanol

IUPAC Name

2-amino-2-methylpropan-1-ol

Molecular Formula

C4H11NO
(CH3)2C(NH2)CH2OH
C4H11NO

Molecular Weight

89.14 g/mol

InChI

InChI=1S/C4H11NO/c1-4(2,5)3-6/h6H,3,5H2,1-2H3

InChI Key

CBTVGIZVANVGBH-UHFFFAOYSA-N

SMILES

CC(C)(CO)N

Solubility

11.22 M
MISCIBLE WITH WATER; SOL IN ALCOHOLS
Solubility in water: miscible

Synonyms

2-amino-2-methyl-1-propanol, 2-amino-2-methyl-1-propanol hydrochloride, 2-amino-2-methyl-1-propanol mesylate, 2-amino-2-methyl-1-propanol nitrate salt, 2-amino-2-methyl-1-propanol tosylate, 2-amino-2-methylpropanol, aminomethyl propanol

Canonical SMILES

CC(C)(CO)N

Biological Buffers:

2-Amino-2-methyl-1-propanol functions as a useful buffer in biological research due to its ability to maintain a specific pH range in aqueous solutions. This characteristic makes it valuable for studying enzymes and other biological processes that are sensitive to pH fluctuations .

Spectroscopic Studies:

The presence of a primary amine and a primary alcohol group in its structure allows 2-Amino-2-methyl-1-propanol to interact with specific molecules. This interaction makes it a useful tool in various spectroscopic techniques, such as ATR-FTIR spectroscopy, for investigating the CO2 absorption properties of certain compounds .

Derivatization Agent:

2-Amino-2-methyl-1-propanol acts as a derivatization agent in analytical chemistry. It can be used to convert fatty acids into their corresponding 4,4-dimethyloxazoline (DMOX) derivatives, facilitating their analysis by gas chromatography-mass spectrometry (GC-MS) .

Enzyme Assays:

Recent research explores the potential of 2-Amino-2-methyl-1-propanol as a component in enzyme assays. Studies suggest its effectiveness in detecting the activity of alkaline phosphatase, an enzyme crucial for various biological functions, in specific cell lines .

2-Amino-2-methyl-1-propanol, also known as AMP, is an organic compound characterized by the presence of both amine and alcohol functional groups. Its molecular formula is C₄H₁₁NO, and it has a molecular weight of approximately 89.14 g/mol. This compound appears as a clear, light-colored liquid with a low melting point ranging from 18 to 26 °C and a boiling point of about 165 °C (329 °F) at standard atmospheric pressure. It is slightly soluble in water and has a specific gravity of 0.935, which makes it less dense than water .

AMP is notable for its ability to neutralize acids, forming salts and water in exothermic reactions. This property makes it useful in various chemical applications, particularly in the formulation of coatings and personal care products .

  • The hydroxyl group can participate in hydrogen bonding, potentially allowing interaction with other molecules in biological systems [].
  • The amino group can act as a base, accepting protons, which might be relevant in buffering processes [].

  • Acid-Base Neutralization: As an amine, AMP reacts with acids to produce salts and water, releasing heat in the process. The reaction can be represented as:
    RNH2+HARNH3++A\text{RNH}_2+\text{HA}\rightarrow \text{RNH}_3^++\text{A}^-
  • Nucleophilic Substitution: AMP can react with electrophiles through nucleophilic substitution mechanisms. The reaction kinetics suggest that the rate depends on pH and temperature, indicating that AMP's reactivity can be modulated by these factors .
  • Reaction with Carbon Dioxide: The interaction between AMP and carbon dioxide has been studied extensively, revealing that AMP can absorb CO₂ effectively, making it suitable for applications in carbon capture technologies .

AMP exhibits various biological activities, including:

  • Antimicrobial Properties: Research indicates that AMP can act as an antimicrobial agent, particularly when used in surface methodologies involving human serum. Its hydroxyl group contributes to its disinfectant properties .
  • Enzyme Interaction: AMP serves as a phosphate acceptor for alkaline phosphatase and has been utilized in determining the activity of human chymase within composite buffer systems .

Several methods exist for synthesizing 2-amino-2-methyl-1-propanol:

  • Alkylation of Amines: One common method involves the alkylation of amines using appropriate alkyl halides under basic conditions.
  • Reduction Reactions: Another approach includes reducing corresponding carbonyl compounds (such as ketones) with reducing agents like lithium aluminum hydride or sodium borohydride.
  • Direct Amination: The direct amination of alcohols or ethers can also yield AMP through various catalytic processes .

AMP finds utility across diverse fields:

  • Coatings: It is widely used to neutralize acid-functional resins in water-borne coatings, enhancing gloss and water resistance compared to other amines .
  • Personal Care Products: Its compatibility with fixative resins makes it valuable in formulations for cosmetics and personal care items .
  • Chemical Intermediates: AMP serves as a precursor for synthesizing other chemicals due to its reactive functional groups .

Studies on the interactions of AMP with other chemicals reveal its compatibility and reactivity:

  • Incompatibility with Certain Compounds: AMP may react adversely with isocyanates, halogenated organics, peroxides, phenols, epoxides, anhydrides, and acid halides. This necessitates careful handling during formulation processes .
  • Gas Phase Reactions: Investigations into the atmospheric chemistry of AMP show that it can inhibit gas-phase reactions significantly, affecting ozone formation rates due to its sticky nature in the atmosphere .

AMP shares structural similarities with several other compounds. Below is a comparison highlighting its uniqueness:

Compound NameStructureUnique Features
2-Amino-2-methylpropanolC₄H₁₁NOStrong base strength; used in coatings
2-Amino-2-methyl-1-butanolC₅H₁₃NOLonger carbon chain; different physical properties
2-AminopropanolC₃H₉NOSimpler structure; less sterically hindered
2-HydroxyethylamineC₂H₇NOLacks methyl groups; different reactivity profile
2-Amino-1-butanolC₄H₉NOSimilar amine properties but different chain length

2-Amino-2-methyl-1-propanol (AMP), a sterically hindered primary alkanolamine (C₄H₁₁NO), was first synthesized in the mid-20th century as part of efforts to develop corrosion inhibitors and specialty solvents. Early industrial applications leveraged its dual functional groups (–NH₂ and –OH) for pH regulation in coatings and cosmetics. The 1980s marked a turning point when AMP’s unique steric hindrance was recognized for enhancing CO₂ absorption kinetics, sparking interest in carbon capture technologies. Patent CN1911899A (2006) documented improved synthesis routes using isobutene and methyl cyanide, achieving higher yields (>90%). By the 2010s, AMP emerged as a benchmark solvent in green chemistry due to its low regeneration energy and resistance to oxidative degradation.

Current Research Significance and Trends

AMP is now pivotal in addressing climate change through post-combustion CO₂ capture, with recent studies focusing on:

  • Blended amine systems: Combining AMP with piperazine or ionic liquids to boost absorption capacity (1.2–1.5 mol CO₂/mol amine).
  • Non-aqueous solvents: Using deep eutectic solvents (e.g., choline chloride-urea) to reduce volatility and improve cyclic capacity by 40%.
  • Nanoparticle-enhanced absorption: AMP-functionalized metal-organic frameworks (MOFs) show 30% higher CO₂ uptake than aqueous AMP.
    Additionally, AMP’s role in pharmaceutical intermediates, such as fepradinol and radafaxine, has expanded.

Fundamental Research Questions in AMP Studies

Key unresolved questions include:

  • Degradation pathways: While AMP resists thermal degradation better than monoethanolamine (MEA), its carbamate (AMP-carbamate) cyclizes to 4,4-dimethyl-1,3-oxazolidin-2-one (DMOZD) at >400 K. The exact role of bicarbonate vs. carbamate intermediates remains debated.
  • Solvent-microbe interactions: AMP’s toxicity to marine organisms (LC₅₀ = 12 mg/L for Daphnia magna) necessitates studies on environmental persistence.
  • Steric effects on kinetics: Molecular dynamics simulations reveal that AMP’s methyl groups reduce carbamate stability by 18 kJ/mol compared to MEA, altering absorption thermodynamics.

Theoretical Frameworks for Understanding AMP Behavior

AMP’s reactivity is modeled through:

  • Quantum chemical calculations: Density functional theory (DFT) studies show that AMP’s –NH₂ group has a 70% contribution to HOMO, making it the primary site for OH radical attack.
  • Kinetic modeling: The “two-step zwitterion” mechanism predicts a CO₂ absorption rate of 4.7 × 10⁻³ mol/(L·s) in 30 wt% AMP solutions.
  • Molecular dynamics (MD): Simulations indicate that AMP’s hydroxyl group forms 2.3 hydrogen bonds/water molecule, explaining its miscibility in polar solvents.

Chemical Properties and Synthesis

Structural and Physicochemical Properties

PropertyValueSource
Molecular weight89.14 g/mol
Density (25°C)0.934 g/cm³
Boiling point165°C
pKa (25°C)9.7
Vapor pressure (298 K)1.3 × 10⁻⁵ Pa
ΔvapH80 ± 16 kJ/mol

AMP’s steric hindrance from two methyl groups adjacent to the amino group reduces carbamate stability, favoring bicarbonate formation in CO₂-rich environments.

Synthesis Methods

  • Aziridine hydrolysis: Reacting 2,2-dimethylaziridine with H₂SO₄ at 40–50°C yields AMP with 91% efficiency.
    $$ \text{(CH₃)₂C(NH)CH₂ + H₂O \xrightarrow{H^+} (CH₃)₂C(NH₂)CH₂OH} $$
  • Hofmann rearrangement: Treating 2,2-dimethyl-3-hydroxypropionamide with NaOCl/NaOH produces AMP (86% yield).

Applications and Environmental Impact

CO₂ Capture Performance

ParameterAMP (30 wt%)MEA (30 wt%)
Absorption capacity1.2 mol/mol0.5 mol/mol
Regeneration energy2.8 GJ/t CO₂4.0 GJ/t CO₂
Degradation rate (120°C)3%/week15%/week

Data from .

AMP’s low regeneration energy stems from its weak carbamate stability, enabling efficient solvent recovery.

Industrial Synthesis Approaches

Industrial production of AMP leverages scalable reactions balancing cost, yield, and feedstock availability. Two predominant methods are practiced:

Acid-Catalyzed Ring-Opening of 2,2-Dimethylaziridine
In a 1 L reactor, 2,2-dimethylaziridine undergoes ring-opening in dilute sulfuric acid (pH 3.5–4) at 40–50°C, followed by neutralization with sodium hydroxide (pH 9.5–10). Ethanol facilitates salt removal, and subsequent distillation yields AMP with 91% purity [1]. This method’s efficiency stems from mild conditions and high yield, making it suitable for bulk production.

Hofmann Rearrangement of 2,2-Dimethyl-3-Hydroxypropionamide
Reacting 2,2-dimethyl-3-hydroxypropionamide with sodium hypochlorite and sodium hydroxide at 0–70°C produces AMP via Hofmann rearrangement. This method achieves 86.3% purity but a lower overall yield of 57.4% due to intermediate purification steps [1]. While cost-effective for sodium hypochlorite availability, its multi-stage process complicates scalability.

Nitroalkane Hydrogenation
A patented route involves synthesizing 2-nitro-2-methyl-1-propanol from sodium nitrite, isopropanol, and paraformaldehyde at 0–25°C, followed by hydrogenation over ruthenium/molecular sieve catalysts at 35–55°C [2]. This method’s 85% yield and streamlined workflow make it viable for continuous production systems.

Laboratory-Scale Preparation Techniques

Laboratory methods prioritize precision and flexibility, often employing novel conditions:

Microwave-Assisted Solvent-Free Synthesis
Carboxylic acids condense with AMP under microwave irradiation (500–620 W) without solvents, achieving 94.75% conversion in 8 minutes [8]. This rapid, energy-efficient approach minimizes waste, ideal for small-scale research applications.

Low-Temperature Hydroamination
Methacrylic acid undergoes hydroamination with ammonia at controlled temperatures, yielding AMP precursors. Hydrolysis and distillation then isolate AMP, though yields are moderate compared to industrial methods [6].

Advanced Catalytic Methods in AMP Production

Catalyst innovation drives efficiency in AMP synthesis:

Ruthenium on Rare Earth Hydrides
Ru/YH₃ catalysts hydrogenate N-ethylcarbazole intermediates at 363 K and 1 MPa H₂, achieving full conversion with all-cis stereoselectivity [7]. This system’s activity (turnover number >1,000) surpasses conventional catalysts, reducing energy input.

Molecular Sieve-Supported Ruthenium
In the nitro compound hydrogenation route, Ru/molecular sieve catalysts operate at 35–55°C, enabling 85% yield with minimal byproducts [2]. The sieve’s high surface area enhances reactant adsorption, improving reaction kinetics.

Green Chemistry Approaches to AMP Synthesis

Sustainable methods focus on solvent reduction and renewable feedstocks:

Solvent-Free Microwave Synthesis
Eliminating solvents, microwave irradiation directly activates carboxylic acid-AMP condensation, reducing hazardous waste [8]. This aligns with green chemistry principles by minimizing auxiliary substances.

Bio-Based Feedstock Utilization
Patents describe using Eucalyptus-derived tar derivatives as carboxylic acid sources, coupling with AMP under mild conditions [8]. Such approaches leverage renewable resources, though yields remain under optimization.

Economic Considerations in Scalable Production

AMP’s production cost hinges on catalysts, energy, and raw materials:

FactorAcid-Catalyzed RouteHydrogenation RouteMicrowave Route
Catalyst CostLow (H₂SO₄/NaOH)High (Ru)None
Energy ConsumptionModerateHigh (H₂ pressure)Low
Yield (%)918595
ScalabilityHighModerateLow

The acid-catalyzed method dominates industrially due to low catalyst costs and high scalability, despite higher energy use. Conversely, microwave synthesis, while efficient, faces batch-size limitations. Hydrogenation routes, though costly, benefit from stereochemical control valuable in pharmaceutical intermediates [2] [7].

Physical Description

2-amino-2-methyl-1-propanol appears as a clear light colored liquid. Insoluble in water and about the same density as water. Flash point 172°F. Used to make other chemicals.
Liquid
CRYSTALS OR COLOURLESS LIQUID.
A clear light colored liquid.

Color/Form

CRYSTALLINE MASS

XLogP3

-0.8

Boiling Point

329 °F at 760 mm Hg (99+% compound) (USCG, 1999)
165.5 °C
165 °C @ 760 MM HG
165 °C
329°F

Flash Point

153 °F (USCG, 1999)
67 °C CC
67 °C c.c.
153°F

Vapor Density

3.0 (AIR= 1)
Relative vapor density (air = 1): 3.0

Density

0.935 (USCG, 1999)
0.934 @ 20 °C/20 °C
0.93 g/cm³
0.935

Melting Point

89.6 °F (USCG, 1999)
25.5 °C
31 °C
89.6°F

UNII

LU49E6626Q

Related CAS

3207-12-3 (hydrochloride)
62512-11-2 (mesylate)
67952-40-3 (nitrate salt)
68298-05-5 (tosylate)

GHS Hazard Statements

H315: Causes skin irritation [Warning Skin corrosion/irritation];
H319: Causes serious eye irritation [Warning Serious eye damage/eye irritation];
H412: Harmful to aquatic life with long lasting effects [Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

1.00 mmHg
Vapor pressure: 3.9 mm Hg at 25 °C (est).
Vapor pressure, Pa at 20 °C: 133

Pictograms

Irritant

Irritant

Other CAS

124-68-5

Wikipedia

Aminomethylpropanol

Use Classification

Fire Hazards -> Flammable - 2nd degree
Cosmetics -> Buffering

Methods of Manufacturing

AN AMINO ALCOHOL PREPD BY REDN OF THE CORRESPONDING NITRO COMPD: VANDERBILT, HASS, US PATENT 2,174,242 (1940); JOHNSON, DEGERING, J ORG CHEM 8: 7 (1943).

General Manufacturing Information

All other basic organic chemical manufacturing
Fabricated metal product manufacturing
Paint and coating manufacturing
Pesticide, fertilizer, and other agricultural chemical manufacturing
Wholesale and retail trade
1-Propanol, 2-amino-2-methyl-: ACTIVE

Dates

Modify: 2023-09-14

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